
5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is an organic compound that features a triazole ring substituted with ethyl and methyl groups, and a fluoroaniline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” typically involves the formation of the triazole ring followed by its functionalization. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Functionalization: The triazole ring can then be alkylated using ethyl and methyl halides in the presence of a base.
Coupling with Fluoroaniline: The final step involves coupling the substituted triazole with 2-fluoroaniline using a coupling reagent like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.
Reduction: Reduction reactions could target the triazole ring or the fluoroaniline moiety.
Substitution: The fluoro group on the aniline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aniline ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds might be investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for “5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluoroaniline moiety might enhance binding affinity or selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- Other triazole-substituted anilines
Uniqueness
“5-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-fluoroaniline” is unique due to the specific substitution pattern on the triazole ring and the presence of the fluoroaniline moiety, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H13FN4 |
|---|---|
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-2-fluoroaniline |
InChI |
InChI=1S/C11H13FN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3 |
Clé InChI |
RRSMPEMZWZRTAF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)F)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



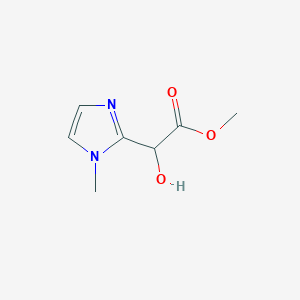
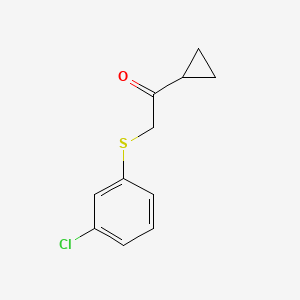
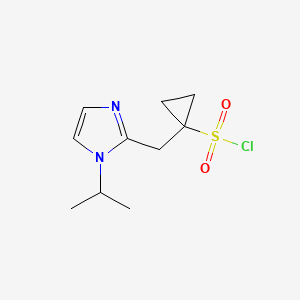
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
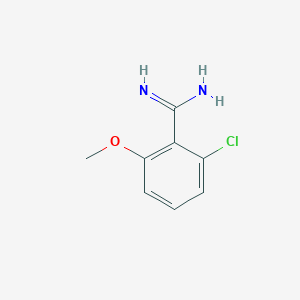
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
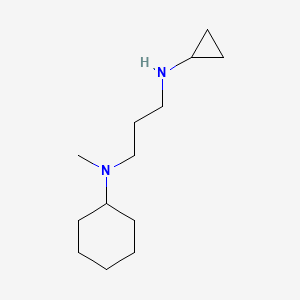


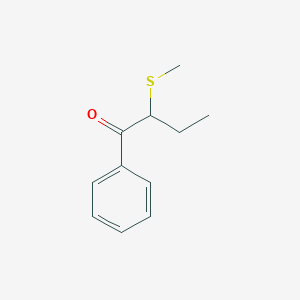

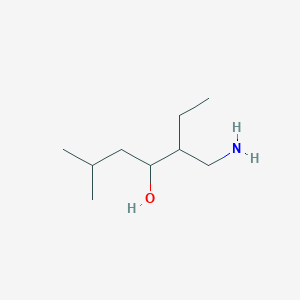
![tert-butyl N-[3-(2-methylpropanoyl)cyclobutyl]carbamate](/img/structure/B13637082.png)
